

# 1-Nitro-4-propylbenzene CAS number and chemical properties

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## Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

Cat. No.: B083385

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## An In-depth Technical Guide to 1-Nitro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Nitro-4-propylbenzene** is an aromatic organic compound with the chemical formula  $C_9H_{11}NO_2$ . It belongs to the class of nitrobenzenes, which are characterized by a benzene ring substituted with a nitro group ( $-NO_2$ ). The presence of the propyl group at the para position influences its chemical properties and reactivity. This technical guide provides a comprehensive overview of **1-Nitro-4-propylbenzene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical transformations.

### Chemical and Physical Properties

The fundamental properties of **1-Nitro-4-propylbenzene** are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
CAS Number	10342-59-3	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	165.19 g/mol	[1][2][3][4]
Appearance	Clear yellow liquid	
Melting Point	-14 °C	[5][6]
Boiling Point	96-100 °C at 2 mmHg	[5][6]
Density	1.096 g/cm <sup>3</sup>	[5]
Refractive Index	1.5370	[5]
Flash Point	113.3 °C	[5]
Vapor Pressure	0.0176 mmHg at 25°C	[5]
Solubility	Insoluble in water; soluble in common organic solvents.	
InChI Key	SXQBFCVVZIYXHV-UHFFFAOYSA-N	[1][3][4]
SMILES	CCCC1=CC=C(C=C1)-- INVALID-LINK--=O	[3]

## Experimental Protocols

### Synthesis of 1-Nitro-4-propylbenzene via Nitration of Propylbenzene

The most common method for the synthesis of **1-Nitro-4-propylbenzene** is the electrophilic aromatic substitution reaction of propylbenzene with a nitrating agent. The propyl group is an ortho-, para-director, meaning that the incoming nitro group will be directed to the positions ortho and para to the propyl group. The para-isomer is typically the major product due to steric hindrance at the ortho positions.

Materials:

- Propylbenzene
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice bath
- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled ( $0-5\text{ }^\circ\text{C}$ ) flask containing concentrated sulfuric acid. Maintain the temperature below  $10\text{ }^\circ\text{C}$  using an ice bath.
- Slowly add propylbenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between  $0$  and  $5\text{ }^\circ\text{C}$  to minimize the formation of dinitrated byproducts.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-Nitro-4-propylbenzene**.

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum of **1-Nitro-4-propylbenzene** is expected to show characteristic signals for the aromatic protons and the propyl group. The aromatic protons will appear as two doublets in the downfield region (typically  $\delta$  7.2-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the propyl group will appear as a triplet for the methyl group ( $\text{CH}_3$ ), a sextet for the methylene group adjacent to the methyl group ( $\text{CH}_2$ ), and a triplet for the methylene group attached to the benzene ring ( $\text{CH}_2$ ), all in the upfield region (typically  $\delta$  0.9-2.7 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of **1-Nitro-4-propylbenzene** and confirming its molecular weight. The gas chromatogram will show a major peak corresponding to the product, and the mass spectrum will exhibit a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 165$ , corresponding to the molecular weight of the compound.

## Chemical Transformations

A key reaction of **1-Nitro-4-propylbenzene** is the reduction of the nitro group to an amine, yielding 4-propylaniline. This transformation is of significant synthetic utility as aromatic amines are important precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

## Reduction of 1-Nitro-4-propylbenzene to 4-Propylaniline

Materials:

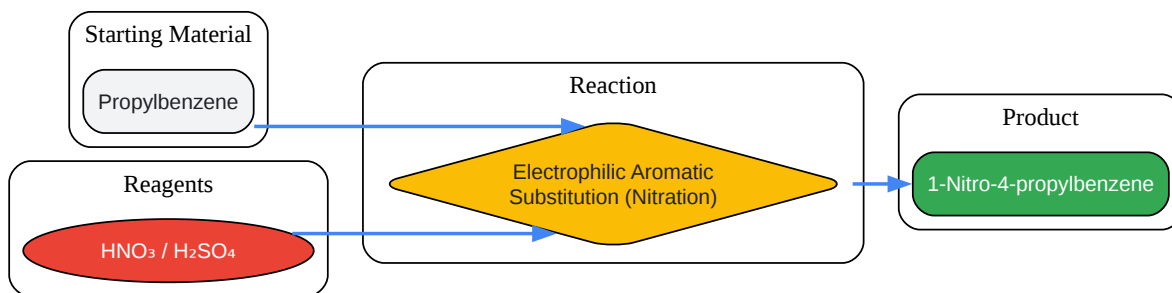
- **1-Nitro-4-propylbenzene**
- Tin (Sn) or Iron (Fe) metal
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Diethyl ether (or other suitable organic solvent)
- Separatory funnel
- Anhydrous potassium carbonate
- Rotary evaporator

Procedure:

- In a round-bottom flask, place **1-Nitro-4-propylbenzene** and tin or iron metal.
- Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.
- After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours until the reaction is complete (the disappearance of the yellow color of the nitro compound).
- Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the tin or iron hydroxides and liberate the free amine.
- Extract the product, 4-propylaniline, with diethyl ether.
- Dry the ethereal extract over anhydrous potassium carbonate.
- Filter and remove the solvent using a rotary evaporator to obtain the crude 4-propylaniline, which can be further purified by distillation.

## Visualizations

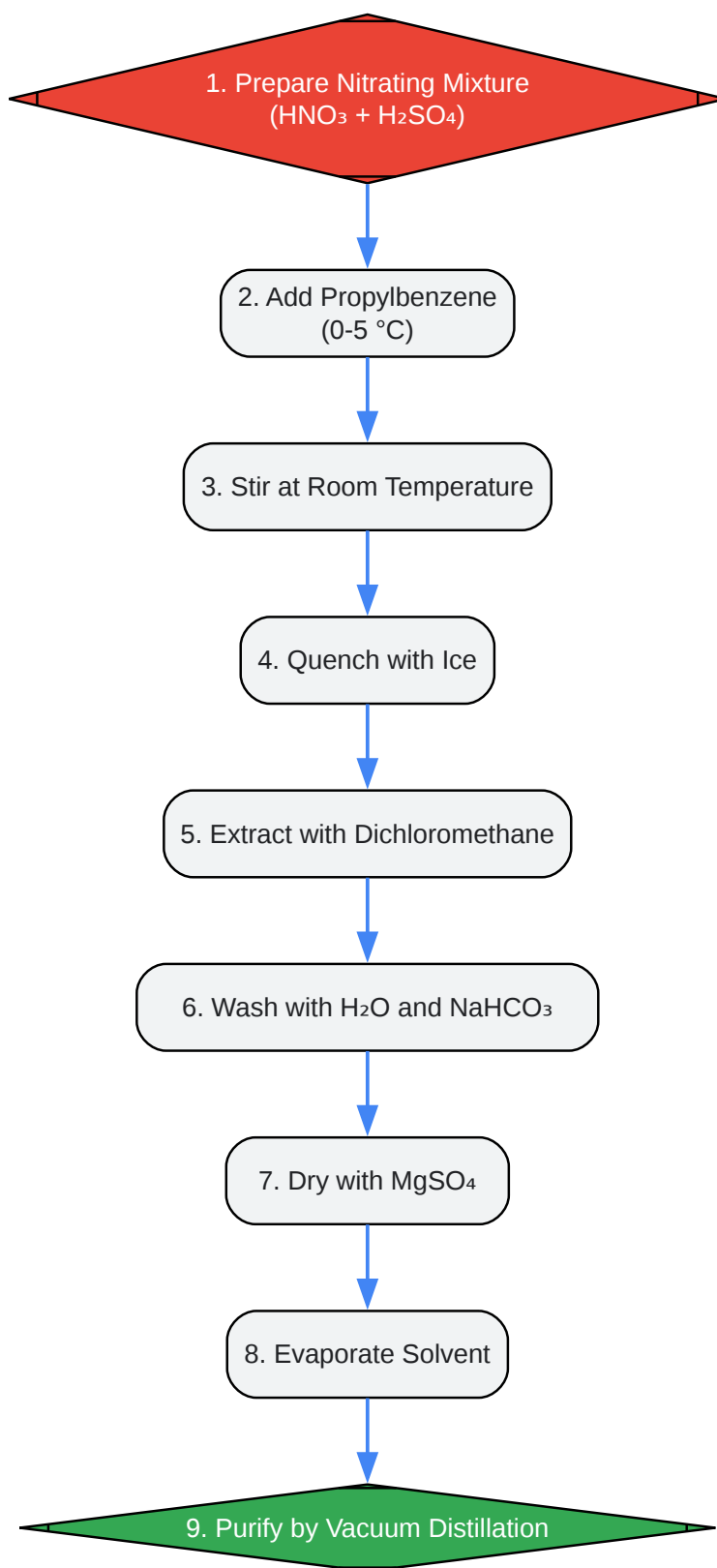
### Logical Workflow for the Synthesis of 1-Nitro-4-propylbenzene



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Caption: Synthesis of **1-Nitro-4-propylbenzene** from propylbenzene.

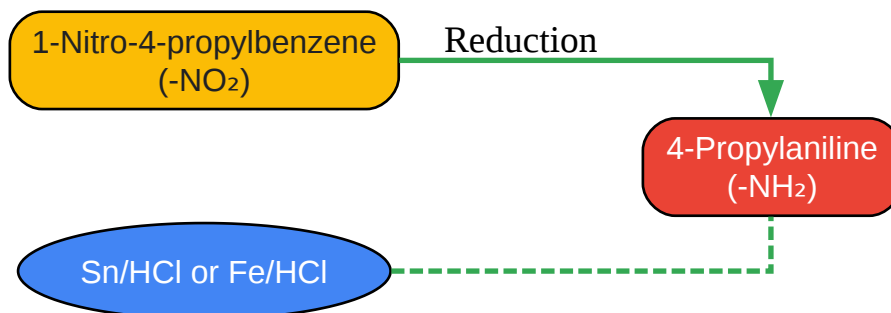
### Experimental Workflow for the Synthesis and Purification



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Caption: Step-by-step synthesis and purification workflow.

## Signaling Pathway of a Key Chemical Transformation



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Caption: Reduction of **1-Nitro-4-propylbenzene** to 4-Propylaniline.

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